

An In-depth Technical Guide to Di-tert-butyl adipate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-tert-butyl adipate*

Cat. No.: B3114593

[Get Quote](#)

Chemical Identity: CAS Number 20270-53-5

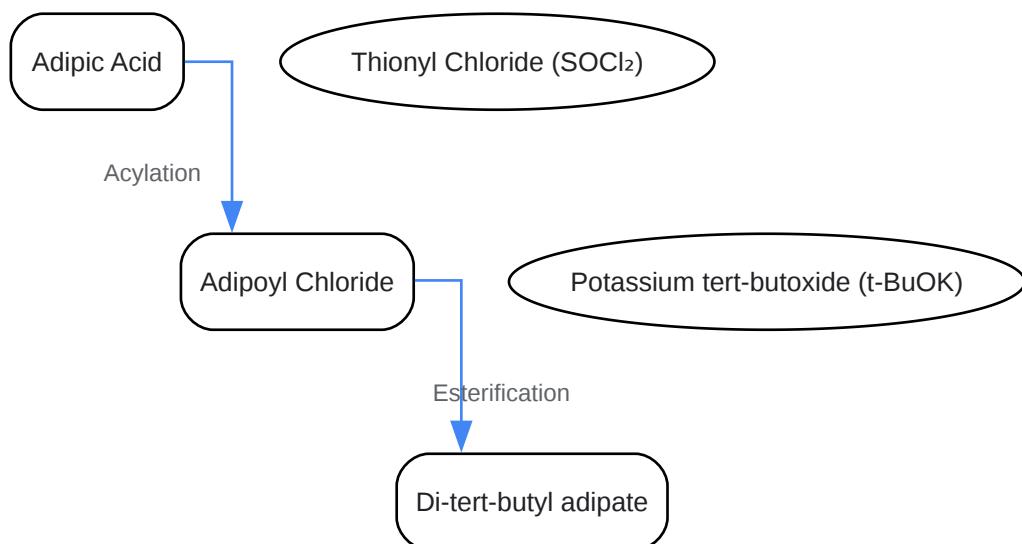
Abstract: This technical guide provides a comprehensive overview of **Di-tert-butyl adipate**, a lesser-known diester of adipic acid. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the available information on its chemical identity, physicochemical properties, and potential applications. Recognizing the limited publicly available data for this specific isomer, this guide offers expert insights into its probable synthetic pathways and discusses its potential utility based on its chemical structure, while clearly distinguishing it from its more common structural isomer, di-n-butyl adipate.

Introduction and Core Chemical Identity

Di-tert-butyl adipate (CAS 20270-53-5) is the di-ester formed from adipic acid and tert-butanol.^[1] Its structure is characterized by the presence of bulky tert-butyl groups at both ends of the C6 carbon chain of the adipate backbone. This sterically hindered structure imparts distinct physicochemical properties compared to its linear isomer, di-n-butyl adipate. While **Di-tert-butyl adipate** is commercially available as a research chemical, it is significantly less documented in scientific literature and safety databases than its n-butyl counterpart.^{[2][3][4]} This guide aims to consolidate the existing data and provide a scientifically grounded perspective on its synthesis, properties, and potential applications for research and development.

Identifier	Value	Source
CAS Number	20270-53-5	PubChem[1], ChemScene[2]
Molecular Formula	C ₁₄ H ₂₆ O ₄	PubChem[1], ChemScene[2]
Molecular Weight	258.36 g/mol	PubChem[1], ChemScene[2]
IUPAC Name	ditert-butyl hexanedioate	PubChem[1]
SMILES	CC(C) (C)OC(=O)CCCCC(=O)OC(C) (C)C	ChemScene[2]
InChIKey	QSVAYRBPFFOQMK- UHFFFAOYSA-N	PubChem[1]

Synthesis of Di-tert-butyl adipate: A Mechanistic Perspective


While specific, detailed laboratory preparations for **Di-tert-butyl adipate** are not widely published, its synthesis can be approached through established esterification methods, with careful consideration for the steric hindrance of the tert-butyl group.

Proposed Synthetic Pathway: Acyl Chloride Route

A highly probable and efficient method for synthesizing **Di-tert-butyl adipate** involves a two-step process starting from adipic acid. This pathway circumvents the challenges of direct esterification with the sterically hindered tert-butanol.

- Formation of Adipoyl Chloride: Adipic acid is first converted to its more reactive diacyl chloride derivative, adipoyl chloride. This is typically achieved by reacting adipic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of chlorinating agent can influence the reaction conditions and workup procedure. Thionyl chloride is often favored for its gaseous byproducts (SO₂ and HCl), which can be easily removed.
- Esterification with Potassium tert-butoxide: The resulting adipoyl chloride is then reacted with a strong nucleophile, such as potassium tert-butoxide (t-BuOK), in an appropriate aprotic solvent like tetrahydrofuran (THF). The tert-butoxide anion readily attacks the electrophilic

carbonyl carbons of the acyl chloride, leading to the formation of **Di-tert-butyl adipate**. This method is generally high-yielding and avoids the equilibrium limitations of direct esterification.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Di-tert-butyl adipate** via an adipoyl chloride intermediate.

Alternative Synthetic Strategies

Other potential, though likely less efficient, routes include:

- Steglich Esterification: This method would involve the direct reaction of adipic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). While effective for sterically hindered alcohols, this method generates a urea byproduct that can be difficult to remove.
- Transesterification: A transesterification reaction from a more volatile dialkyl adipate (e.g., dimethyl adipate) with tert-butanol under acid or base catalysis could also be envisioned. However, driving this reaction to completion might be challenging due to steric factors.

Physicochemical Properties and Structural Insights

The defining structural feature of **Di-tert-butyl adipate** is the presence of the bulky tert-butyl ester groups. These groups significantly influence its physical and chemical properties.

Property	Value	Source
Topological Polar Surface Area (TPSA)	52.6 Å ²	ChemScene[2]
LogP (calculated)	3.23	ChemScene[2]
Hydrogen Bond Acceptors	4	ChemScene[2]
Hydrogen Bond Donors	0	ChemScene[2]
Rotatable Bonds	5	ChemScene[2]

Expert Analysis of Properties:

- Physical State and Solubility: Based on its molecular weight and non-polar nature, **Di-tert-butyl adipate** is expected to be a colorless to pale yellow oily liquid at room temperature. Its high LogP value suggests poor solubility in water but good solubility in organic solvents such as ethers, esters, and hydrocarbons.
- Chemical Stability: The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions. The tert-butyl groups offer significant steric protection to the carbonyl carbons, making it more resistant to nucleophilic attack and hydrolysis compared to its n-butyl isomer.
- Thermal Stability: The tert-butyl ester groups are known to undergo elimination reactions at elevated temperatures to form isobutylene and the corresponding carboxylic acid (in this case, adipic acid). This property is often exploited in organic synthesis where tert-butyl esters are used as protecting groups for carboxylic acids.

Applications in Research and Drug Development

While specific applications of **Di-tert-butyl adipate** are not extensively documented, its chemical structure suggests several potential uses in scientific research and the pharmaceutical industry.

Potential as a Plasticizer and Emollient

Similar to its isomer, di-n-butyl adipate, which is widely used as a plasticizer and emollient in cosmetics and pharmaceutical formulations, **Di-tert-butyl adipate** could serve a similar function.^[5] Its bulky nature might impart different flexibility and film-forming properties to polymers. In topical drug delivery systems, it could act as a non-greasy emollient, enhancing the spreadability and skin feel of creams and ointments.

Role in Organic Synthesis

The most immediate application in a research setting is likely in organic synthesis:

- Protecting Group Chemistry: The tert-butyl ester can serve as a protecting group for the carboxylic acid functionalities of adipic acid. The protecting group can be removed under relatively mild acidic conditions, regenerating the free carboxylic acid.
- Monomer for Polyester Synthesis: **Di-tert-butyl adipate** could potentially be used in the synthesis of polyesters through transesterification reactions. The bulky tert-butyl groups would influence the polymer's thermal properties, solubility, and biodegradability.

Drug Delivery Systems

In the field of drug development, **Di-tert-butyl adipate** could be investigated as a component of drug delivery systems:

- Biodegradable Polymer Matrix: As an aliphatic ester, it is expected to be biodegradable. It could be explored as a plasticizer or a component in biodegradable polymer matrices for controlled-release drug formulations.
- Solvent for Poorly Soluble Drugs: Its lipophilic nature makes it a potential solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems.

Safety and Handling

There is a notable lack of specific safety and toxicity data for **Di-tert-butyl adipate** in publicly accessible databases. Therefore, it should be handled with the care afforded to a novel chemical substance. The following precautions are recommended based on the safety profile of similar aliphatic esters like di-n-butyl adipate.^{[6][7]}

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.
- Fire Hazard: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.
- Toxicity: The acute toxicity is unknown. Assume it may cause skin and eye irritation upon direct contact. In case of exposure, follow standard first-aid procedures and seek medical advice.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

Di-tert-butyl adipate is a chemical entity with a confirmed identity but limited characterization in the public domain. Its sterically hindered structure suggests properties and potential applications that are distinct from its more common n-butyl isomer. For researchers and drug development professionals, it represents an opportunity for exploration as a novel plasticizer, a tool in organic synthesis, or a component in advanced drug delivery systems. Future research is needed to fully characterize its physicochemical properties, biological activity, and safety profile to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-tert-butyl adipate | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Di-tert-butyl adipate | CymitQuimica [cymitquimica.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. specialchem.com [specialchem.com]
- 6. ICSC 1705 - DIBUTYL ADIPATE [chemicalsafety.ilo.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Di-tert-butyl adipate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3114593#di-tert-butyl-adipate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com